3-(5-Chloro-2-methylphenyl)propanal
Description
3-(5-Chloro-2-methylphenyl)propanal is an aromatic aldehyde characterized by a propanal backbone substituted with a 5-chloro-2-methylphenyl group. The chloro and methyl substituents on the benzene ring likely influence its electronic, steric, and reactivity profiles, distinguishing it from other propanal derivatives.
Properties
CAS No. |
91880-69-2 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)propanal |
InChI |
InChI=1S/C10H11ClO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-7H,2-3H2,1H3 |
InChI Key |
AJVQZJYIGKQBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 3-(5-Chloro-2-methylphenyl)propanal and structurally related compounds:
Reactivity and Functional Behavior
- Catalytic Adsorption : Propanal derivatives adsorb differently on NiMoS catalysts. Simple propanal forms di-sigma bonds via C-Ni and O-Mo interactions, while aromatic analogs like 3-(5-Chloro-2-methylphenyl)propanal may exhibit enhanced adsorption due to aromatic π-electron systems .
- Volatility and Sensory Impact : Sulfur-containing analogs (e.g., 3-(methylthio)propanal) dominate in flavor chemistry due to low odor thresholds, whereas chloro-substituted derivatives like the target compound are less likely to contribute to aroma but may exhibit greater thermal stability .
Key Research Findings
Substituent Effects :
- Chloro and methyl groups enhance steric and electronic effects, making 3-(5-Chloro-2-methylphenyl)propanal more stable but less volatile than sulfur-containing analogs .
- Trifluoromethyl groups (as in 3-(3-chloro-5-(trifluoromethyl)phenyl)propanal) introduce strong electronegativity, altering reactivity in cross-coupling reactions .
Applications :
- Sulfur-containing derivatives are critical in food flavoring (e.g., roasted peanuts), whereas chloro-substituted propanals may serve as intermediates in agrochemical or pharmaceutical synthesis .
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